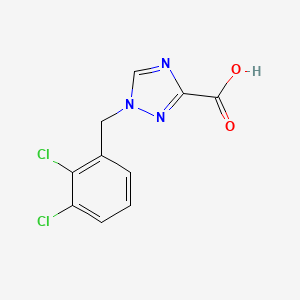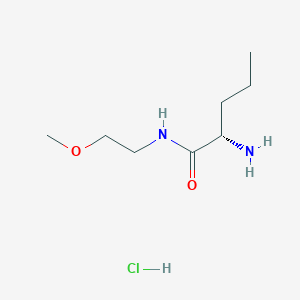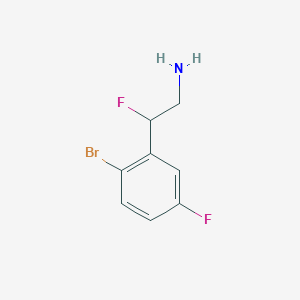![molecular formula C11H15BrO2 B1485066 [(4-Bromo-2,5-diméthoxyphényl)méthyl]diméthylamine CAS No. 169775-24-0](/img/structure/B1485066.png)
[(4-Bromo-2,5-diméthoxyphényl)méthyl]diméthylamine
Vue d'ensemble
Description
[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurosciences: Recherche sur les récepteurs de la sérotonine
Ce composé a été utilisé en neurosciences pour étudier ses effets sur les récepteurs de la sérotonine, en particulier 5-HT2A et 5-HT2C . Ces récepteurs sont impliqués dans divers processus neurologiques et troubles psychiatriques. La recherche impliquant ce composé peut contribuer à la compréhension de la pharmacodynamique et des cibles thérapeutiques potentielles pour des affections telles que la dépression, l’anxiété et la schizophrénie.
Pharmacologie: Études d’interaction médicamenteuse
En pharmacologie, les interactions du composé avec d’autres médicaments présentent un intérêt. Il a été démontré qu’il présentait des interactions susceptibles de diminuer l’efficacité ou d’accroître le risque d’hypertension lorsqu’il est associé à certains médicaments . Cela est crucial pour l’élaboration de directives de sécurité pour les utilisations thérapeutiques potentielles et la compréhension des contre-indications.
Toxicologie: Identification des substances
Des études toxicologiques ont mis au point des méthodes d’identification de ce composé dans des échantillons biologiques, tels que le sérum et l’urine . Ceci est important dans les cas d’intoxication et pour les enquêtes médico-légales, où une détection précise des substances est requise.
Chimie: Étalons de référence analytiques
Le composé sert d’étalon de référence analytique dans les analyses chimiques. Il est utilisé pour calibrer les équipements et valider les méthodologies en chimie analytique, garantissant l’exactitude et la fiabilité des résultats des tests .
Science des matériaux: Étalons internes dans la quantification des pesticides
En science des matériaux, il a été utilisé comme étalon interne pour la quantification des pesticides carbamates dans les échantillons d’eau. Cette application est essentielle pour la surveillance environnementale et la garantie de la sécurité des ressources en eau .
Médecine: Études de cas d’intoxication
La recherche médicale a documenté des cas d’intoxication par ce composé, fournissant des données précieuses sur sa toxicologie, sa symptomatologie et son traitement en milieu clinique . Ces informations aident les professionnels de la santé à gérer efficacement les cas d’intoxication aiguë.
Mécanisme D'action
Target of Action
The primary targets of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine are the 5-hydroxytryptamine receptor 2C and the 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and reward processing .
Mode of Action
[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and the 5-hydroxytryptamine receptor 2A This partial activation can lead to changes in the transmission of serotonin signals, which can have various effects on mood and perception .
Biochemical Pathways
It is known that the activation of 5-hydroxytryptamine receptors can lead to various downstream effects, such as the release of other neurotransmitters, changes in neuronal firing rates, and alterations in gene expression .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine’s action are largely dependent on its interaction with the 5-hydroxytryptamine receptors. Activation of these receptors can lead to a variety of effects, including changes in mood, perception, and cognition . The specific effects can vary greatly depending on the individual and the context in which the compound is used .
Action Environment
The action, efficacy, and stability of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine can be influenced by various environmental factors. For example, the presence of other substances, the individual’s physiological state, and the specific context in which the compound is used can all impact its effects . More research is needed to fully understand these influences .
Analyse Biochimique
Biochemical Properties
[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine plays a significant role in biochemical reactions, particularly in its interactions with serotonin receptors. It acts as a partial agonist for the 5-HT2A and 5-HT2C serotonin receptors . These interactions are crucial as they influence various physiological processes, including mood regulation, perception, and cognition. The compound’s ability to bind to these receptors and modulate their activity makes it a valuable tool for studying serotonin-related pathways and potential therapeutic applications.
Cellular Effects
[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors leads to changes in intracellular signaling cascades, which can affect neurotransmitter release, gene transcription, and metabolic processes . These effects are particularly relevant in the context of neurological and psychiatric research, where the compound’s impact on cell signaling and gene expression can provide insights into the underlying mechanisms of various disorders.
Molecular Mechanism
The molecular mechanism of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine involves its binding interactions with serotonin receptors. As a partial agonist, the compound binds to the 5-HT2A and 5-HT2C receptors, leading to their activation and subsequent intracellular signaling . This activation can result in the modulation of various downstream effectors, including enzymes and transcription factors, which ultimately influence gene expression and cellular function. Additionally, the compound’s ability to inhibit or activate specific enzymes further contributes to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for several hours, with peak effects occurring within the first few hours of administration . Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine in animal models are dose-dependent. At low doses, the compound can produce mild effects, such as enhanced sensory perception and mood elevation . At higher doses, the compound can induce more pronounced effects, including hallucinations and altered cognitive function . Toxic or adverse effects may also occur at high doses, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine is involved in various metabolic pathways, including hydroxylation, O-demethylation, and glucuronidation . These metabolic processes are facilitated by specific enzymes, such as cytochrome P450 enzymes, which play a crucial role in the compound’s biotransformation. The resulting metabolites can have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, which facilitate its uptake and distribution within different cellular compartments. Additionally, binding proteins can influence the compound’s localization and accumulation within tissues, affecting its overall bioavailability and activity.
Subcellular Localization
[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes.
Propriétés
IUPAC Name |
1-bromo-2,5-dimethoxy-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-7(2)8-5-11(14-4)9(12)6-10(8)13-3/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRSBEKHSIJROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472407 | |
| Record name | Benzene, 1-bromo-2,5-dimethoxy-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169775-24-0 | |
| Record name | Benzene, 1-bromo-2,5-dimethoxy-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484986.png)
![(2E)-3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484987.png)
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1484990.png)
![4-[(4-Chlorophenoxy)methyl]piperidine HCl](/img/structure/B1484991.png)

![3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B1484993.png)
![2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484995.png)
![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)
![2-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484999.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1485000.png)


